molecular formula C20H22N2O7S B3592065 ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate

ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate

Cat. No.: B3592065
M. Wt: 434.5 g/mol
InChI Key: FGUKIVFXUXQJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is a complex organic compound with a molecular formula of C20H22N2O7S This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-hydroxy-5-(4-morpholinylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 4-aminobenzoic acid to form the amide intermediate.

    Esterification: The final step involves the esterification of the amide intermediate with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of high-purity reagents. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the morpholine and sulfonyl groups.

    Ethyl 4-hydroxybenzoate: Another ester with a hydroxyl group but without the morpholine and sulfonyl groups.

    Ethyl 4-{[2-hydroxy-5-(morpholin-4-ylsulfonyl)benzoyl]amino}benzoate: A closely related compound with slight variations in the substituents.

Uniqueness

Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is unique due to the presence of both the morpholine ring and the sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[(2-hydroxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-2-29-20(25)14-3-5-15(6-4-14)21-19(24)17-13-16(7-8-18(17)23)30(26,27)22-9-11-28-12-10-22/h3-8,13,23H,2,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUKIVFXUXQJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.